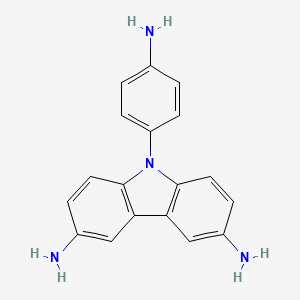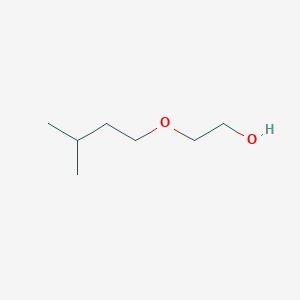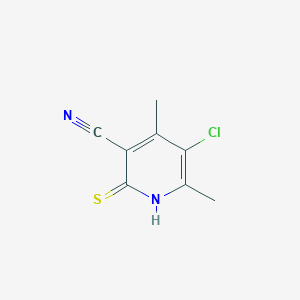
9-(4-Aminophenyl)-9H-carbazole-3,6-diamine
Vue d'ensemble
Description
9-(4-Aminophenyl)-9H-carbazole-3,6-diamine, also known as 4-(9H-carbazol-9-yl)aniline hydrochloride , is an organic compound with the molecular formula C18H15ClN2 . It appears as a pale brown or pale blue to purple powder . This compound was originally part of the Alfa Aesar product portfolio and is now available under the Thermo Scientific Chemicals brand .
Synthesis Analysis
The synthesis of this compound involves the condensation reaction of 9-fluorenone and phenol . Bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH) have been used as catalysts for this reaction. Notably, BFIL catalyst 6c achieves nearly 100% conversion of 9-fluorenone with a high selectivity of 9,9-bis(4-hydroxyphenyl)fluorene (95.2%) .Applications De Recherche Scientifique
Polyimide Synthesis and Memory Characteristics
- Application : Novel polyimides synthesized from asymmetrical carbazole-based diamines exhibited excellent organosolubility, high thermal stability, and demonstrated memory capabilities in resistive switching devices. (Zhao et al., 2016)
Characterization of Novel Soluble Polyimides
- Application : Carbazole-based diamines were used to synthesize soluble polyimides, demonstrating excellent solubility and thermal stability, suitable for various industrial applications. (Chen & Natansohn, 1999)
Tristable Data Storage Devices
- Application : Soluble aromatic polyimides derived from new asymmetric carbazole-based diamines showcased tristable electrical conductivity switching and non-volatile memory effects. (Zhao et al., 2016)
OLED Materials
- Application : Carbazole units in synthesized polyimides were identified as potential candidates for hole-transporting materials in organic light-emitting diodes (OLEDs) due to their blue light emission and stable electrochemical properties. (Iqbal et al., 2016)
Photophysical Properties of Carbazole Derivatives
- Application : Studies on carbazole derivatives showed significant shifts in absorption and emission spectra, indicating potential use in organic light-emitting diodes and other photophysical applications. (Kremser et al., 2008)
Aggregation-Induced Emission
- Application : Nitrophenyl substituted carbazole derivatives demonstrated aggregation-induced emission properties, showing potential for use in luminescent materials and mechanochromic applications. (Hu et al., 2018)
Electrochemical and Spectral Characterizations
- Application : Electrochemical and spectral analysis of 9-phenylcarbazoles suggested their relevance in various electrochemical applications, including as precursors for more complex molecular structures. (Chiu et al., 2012)
Synthesis and Antimicrobial Activities
- Application : Carbazole derivatives were synthesized and evaluated as potential antimicrobial agents, indicating a broad range of pharmacological applications. (Salih et al., 2016)
Biotransformation for Pharmacological Applications
- Application : Bacterial transformation of 9H-carbazole and its derivatives by biphenyl-utilizing bacteria could lead to the production of hydroxylated metabolites with pharmacological significance. (Waldau et al., 2009)
Electroluminescent Devices and Solar Cells
- Application : Carbazole-based materials demonstrated potential in electroluminescent devices and solar cells, with studies showing their effectiveness in enhancing the performance of these devices. (Cho et al., 2010), (Degbia et al., 2014)
Propriétés
IUPAC Name |
9-(4-aminophenyl)carbazole-3,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4/c19-11-1-5-14(6-2-11)22-17-7-3-12(20)9-15(17)16-10-13(21)4-8-18(16)22/h1-10H,19-21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBGCTGPOIZKQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C3=C(C=C(C=C3)N)C4=C2C=CC(=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40558318 | |
| Record name | 9-(4-Aminophenyl)-9H-carbazole-3,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75773-11-4 | |
| Record name | 9-(4-Aminophenyl)-9H-carbazole-3,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[Bis(4-methoxyphenyl)methyl]-4-methoxy-benzene](/img/structure/B3056903.png)
![1-Nitro-4-[6-(4-nitrophenoxy)hexoxy]benzene](/img/structure/B3056904.png)
![Methanesulfonamide, N-(methylsulfonyl)-N-[(methylsulfonyl)oxy]-](/img/structure/B3056906.png)






![Trimethyl[(oxo-lambda~4~-sulfanylidene)amino]silane](/img/structure/B3056919.png)

![2-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B3056921.png)
